2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC8951769
Molecular Formula: C28H31NO6
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31NO6 |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | 2-methoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C28H31NO6/c1-18-25(28(31)34-15-14-32-2)26(27-21(29-18)10-7-11-22(27)30)20-12-13-23(24(16-20)33-3)35-17-19-8-5-4-6-9-19/h4-6,8-9,12-13,16,26,29H,7,10-11,14-15,17H2,1-3H3 |
| Standard InChI Key | VJZWWXLEBTYWSG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC |
Introduction
2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a hexahydroquinoline core, which is known for its potential biological activities. The compound includes methoxy and benzyloxy groups, contributing to its chemical properties and potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general approach could include several steps such as:
-
Step 1: Formation of the quinoline core.
-
Step 2: Introduction of the benzyloxy and methoxy groups.
-
Step 3: Final modification to achieve the desired carboxylate derivative.
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
Potential Applications
Due to its structural characteristics, 2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may find applications in medicinal chemistry, particularly in interaction studies with biological targets. These studies would help elucidate the mechanism of action and potential therapeutic uses.
Similar Compounds
Several compounds share structural similarities with 2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Here are a few notable examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline | Contains an amino group that may enhance solubility and bioactivity. | |
| Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Similar structure but different substituents affecting pharmacokinetics. | |
| Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4-dihydroquinoline | Lacks the hexahydro structure but retains similar aromatic features. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume